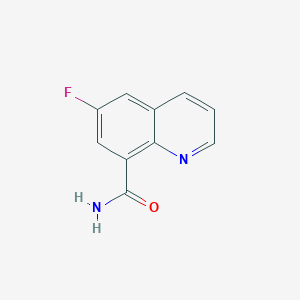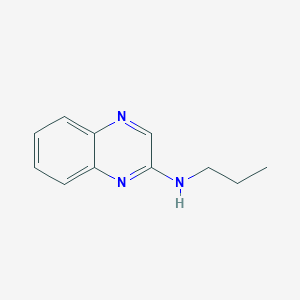
N-Propylquinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₃N₃. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties. Quinoxaline derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Propylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by alkylation with propylamine. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: N-Propylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: It can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Aplicaciones Científicas De Investigación
N-Propylquinoxalin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial and antiviral properties.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-Propylquinoxalin-2-amine involves its interaction with various molecular targets. It can bind to DNA and proteins, interfering with their normal function. This leads to the inhibition of microbial growth and the induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed to generate reactive oxygen species and disrupt cellular processes .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with anticancer properties.
Cinnoline: Known for its antimicrobial activity.
Uniqueness: N-Propylquinoxalin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for drug development and industrial applications .
Propiedades
Número CAS |
46316-10-3 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-propylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-2-7-12-11-8-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7H2,1H3,(H,12,14) |
Clave InChI |
AMSQNWPGUFQLPF-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC2=CC=CC=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


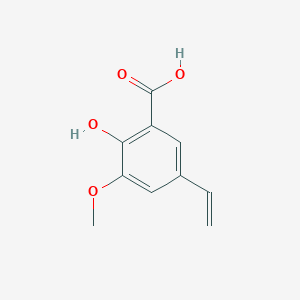
![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
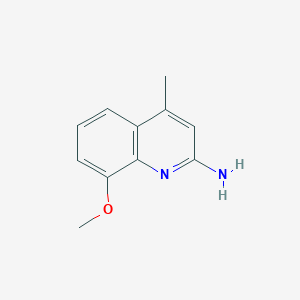
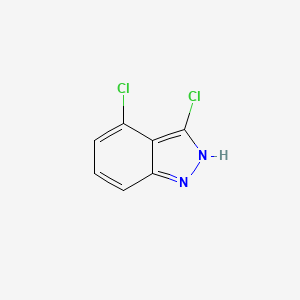
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
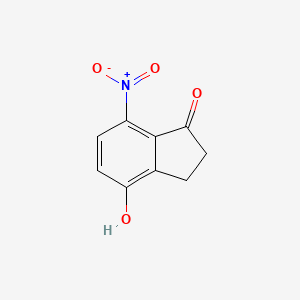
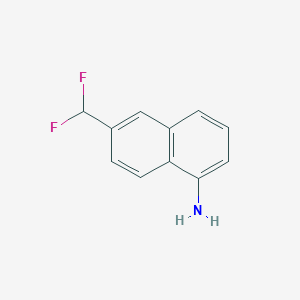

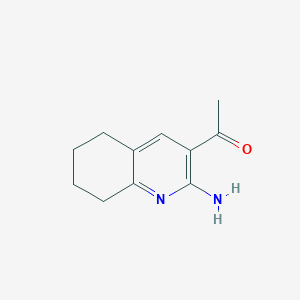

![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)

